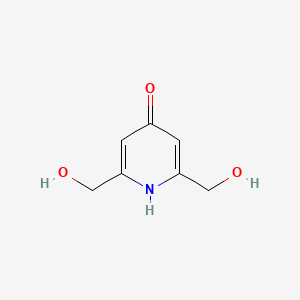
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is a chemical compound that features a pyridine ring substituted with two hydroxymethyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one typically involves the reaction of pyridine-2,6-dicarbaldehyde with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde groups are converted to hydroxymethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl groups.
Major Products
Oxidation: The major product is 2,6-bis(carboxy)pyridin-4(1H)-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridin-4(1H)-one derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of chelating agents.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This can influence the reactivity and stability of the metal complexes formed. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound has similar coordination properties but features imidazole groups instead of hydroxymethyl groups.
2,6-Bis(1′-methylbenzimidazolyl)pyridine: Another similar compound used in coordination chemistry with different substituents.
Uniqueness
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which allows for versatile chemical modifications and applications. Its hydroxymethyl groups provide sites for further functionalization, making it a valuable building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2,6-bis(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c9-3-5-1-7(11)2-6(4-10)8-5/h1-2,9-10H,3-4H2,(H,8,11) |
Clave InChI |
SECXCXPABCSNQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)

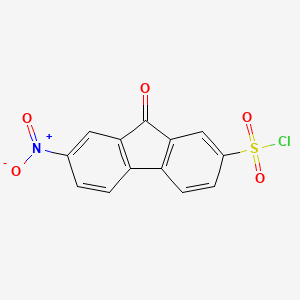

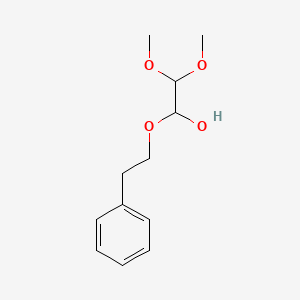
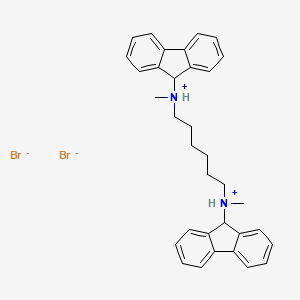
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
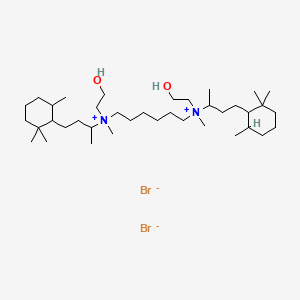
![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
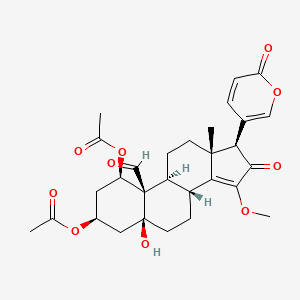
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

